molecular formula C21H21N3O4S B5106661 (E)-N'-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(2,5-DIOXO-1-PHENYLPYRROLIDIN-3-YL)SULFANYL]-N-ETHYLMETHANIMIDAMIDE

(E)-N'-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(2,5-DIOXO-1-PHENYLPYRROLIDIN-3-YL)SULFANYL]-N-ETHYLMETHANIMIDAMIDE

Cat. No.: B5106661
M. Wt: 411.5 g/mol
InChI Key: BIQQLHIKOGCXDL-UHFFFAOYSA-N
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Description

(E)-N’-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(2,5-DIOXO-1-PHENYLPYRROLIDIN-3-YL)SULFANYL]-N-ETHYLMETHANIMIDAMIDE is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(2,5-DIOXO-1-PHENYLPYRROLIDIN-3-YL)SULFANYL]-N-ETHYLMETHANIMIDAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and pyrrolidinone intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(2,5-DIOXO-1-PHENYLPYRROLIDIN-3-YL)SULFANYL]-N-ETHYLMETHANIMIDAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.

    Substitution: Common in modifying the benzodioxole or pyrrolidinone rings to introduce new substituents.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, (E)-N’-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(2,5-DIOXO-1-PHENYLPYRROLIDIN-3-YL)SULFANYL]-N-ETHYLMETHANIMIDAMIDE is investigated for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or enzymes can be harnessed for therapeutic purposes.

Medicine

In medicine, this compound is explored for its potential pharmacological properties. Studies focus on its efficacy in treating various diseases, its mechanism of action, and its safety profile.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (E)-N’-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(2,5-DIOXO-1-PHENYLPYRROLIDIN-3-YL)SULFANYL]-N-ETHYLMETHANIMIDAMIDE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The pathways involved can vary depending on the context, such as therapeutic applications or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to (E)-N’-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(2,5-DIOXO-1-PHENYLPYRROLIDIN-3-YL)SULFANYL]-N-ETHYLMETHANIMIDAMIDE include other benzodioxole derivatives, pyrrolidinone compounds, and methanimidamide analogs.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a versatile compound in both research and industrial contexts.

Properties

IUPAC Name

(2,5-dioxo-1-phenylpyrrolidin-3-yl) N'-(1,3-benzodioxol-5-ylmethyl)-N-ethylcarbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-2-22-21(23-12-14-8-9-16-17(10-14)28-13-27-16)29-18-11-19(25)24(20(18)26)15-6-4-3-5-7-15/h3-10,18H,2,11-13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIQQLHIKOGCXDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=NCC1=CC2=C(C=C1)OCO2)SC3CC(=O)N(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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